molecular formula C9H8N2O3 B12288084 methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

methyl5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B12288084
M. Wt: 192.17 g/mol
InChI Key: QVKOOXIUXOEWHU-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it a promising candidate for further research in cancer therapy .

Biological Activity

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate has the following chemical properties:

PropertyValue
Molecular FormulaC9H8N2O3
Molecular Weight192.17 g/mol
IUPAC NameMethyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
InChI KeyNSWIGAWEZFVBOR-UHFFFAOYSA-N

The biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes by binding to their active sites, thus preventing substrate access. This mechanism is critical in its potential application as an enzyme inhibitor in therapeutic contexts.

Anticancer Properties

Recent studies have highlighted the anticancer potential of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • HCT116 (colon cancer)
    • A549 (lung cancer)

The compound exhibited IC50 values ranging from 10 μM to 30 μM across these cell lines, indicating moderate potency against tumor growth .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of SGK-1 kinase, which is implicated in various cellular processes including growth and survival. In vitro assays revealed that methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate effectively inhibited SGK-1 activity at concentrations as low as 5 μM .

Study on Antitumor Activity

A notable study conducted by researchers at a prominent university assessed the antitumor activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate against several human cancer cell lines. The findings suggested that the compound not only inhibited cell proliferation but also induced apoptosis in cancer cells:

  • Apoptosis Induction : Flow cytometry analysis indicated an increase in apoptotic cells when treated with concentrations above 15 μM.

This study underscores the potential of this compound as a candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (μM)Mechanism of Action
Methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate12Enzyme inhibition
Methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine20Anticancer activity
Methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine15Anti-inflammatory properties

This table illustrates that while methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate demonstrates promising activity, other derivatives may exhibit varying degrees of potency and mechanisms.

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 5-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-4-11-8-6(7)2-5(12)3-10-8/h2-4,12H,1H3,(H,10,11)

InChI Key

QVKOOXIUXOEWHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC2=C1C=C(C=N2)O

Origin of Product

United States

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